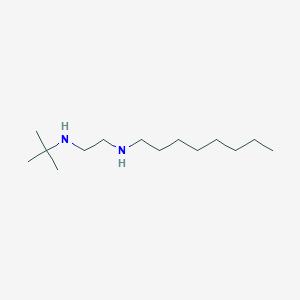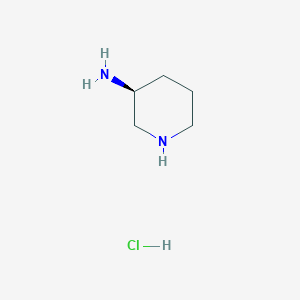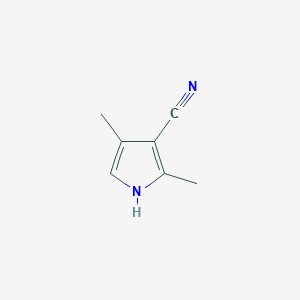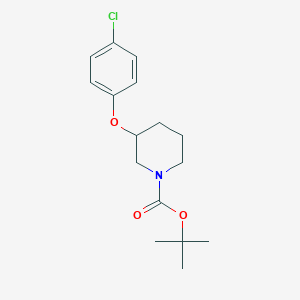
5,7-Dichloro-2-quinolone
説明
5,7-Dichloro-2-quinolone is a chemical compound with the molecular formula C9H5Cl2NO . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines and their derivatives have a broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Synthesis Analysis
The synthesis of quinoline derivatives like 5,7-Dichloro-2-quinolone often involves chemical modification of the quinoline core, which is a common approach in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-2-quinolone is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The positions of the chlorine atoms at the 5 and 7 locations on the quinoline ring are key to its chemical properties and biological activity .
Chemical Reactions Analysis
Quinoline derivatives, including 5,7-Dichloro-2-quinolone, are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
科学的研究の応用
Antimicrobial Activity
5,7-Dichloro-2-quinolone: has been recognized for its broad-spectrum antimicrobial properties. It is effective against a variety of pathogens due to its ability to interfere with DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This compound is particularly valuable in developing new antibiotics to combat resistant strains of bacteria.
Anticancer Research
Research has indicated that quinolone derivatives exhibit promising anticancer activities5,7-Dichloro-2-quinolone can be used to synthesize compounds that target cancer cells, potentially leading to the development of novel chemotherapeutic agents .
Alzheimer’s Disease
The structural moiety of quinolone is found in several compounds that show potential in treating neurodegenerative diseases like Alzheimer’s5,7-Dichloro-2-quinolone could serve as a building block for drugs that mitigate the progression of such diseases .
Synthesis of Pharmacologically Active Scaffolds
Due to its versatile chemical structure, 5,7-Dichloro-2-quinolone is a potential precursor in synthesizing various pharmacologically active scaffolds. These scaffolds can be further modified to enhance their efficacy and reduce toxicity .
Antifungal Applications
Similar to its antibacterial properties, 5,7-Dichloro-2-quinolone also shows antifungal activity. It can be used to develop antifungal agents, especially for strains that are resistant to current treatments .
Veterinary Medicine
In the field of veterinary medicine, 5,7-Dichloro-2-quinolone derivatives can be utilized to treat infections in animals. Its effectiveness in penetrating tissues makes it suitable for treating both Gram-positive and Gram-negative bacterial infections in veterinary applications .
作用機序
Target of Action
The primary targets of 5,7-Dichloro-2-quinolone are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial viability as they are involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
5,7-Dichloro-2-quinolone inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by 5,7-Dichloro-2-quinolone affects the DNA supercoiling process, which is a part of the DNA replication and transcription pathways . This disruption leads to the cessation of these pathways, resulting in the inability of the bacteria to replicate and transcribe DNA, ultimately leading to cell death .
Pharmacokinetics
Quinolones, in general, are known for their broad-spectrum antibacterial activity, high oral bioavailability, and excellent tissue penetration . These properties contribute to their bioavailability, making them effective in treating various bacterial infections .
Result of Action
The result of the action of 5,7-Dichloro-2-quinolone is the death of bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, which are vital processes for bacterial survival . This leads to the cessation of these processes, resulting in bacterial cell death .
Action Environment
The action of 5,7-Dichloro-2-quinolone can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used. It has been found that 5,7-Dichloro-2-quinolone is preferentially solvated by water in water-rich compositions, while in intermediate and co-solvent-rich compositions, it is preferentially solvated by DMSO . This can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
5,7-dichloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQNDNLFIICBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652227 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-quinolone | |
CAS RN |
835903-13-4 | |
| Record name | 5,7-Dichloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1498234.png)



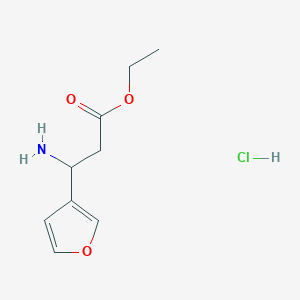
![2-[(1e,3z)-3-Chloro-5-(1,1,3-trimethyl-1,3-dihydro-2h-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B1498243.png)
